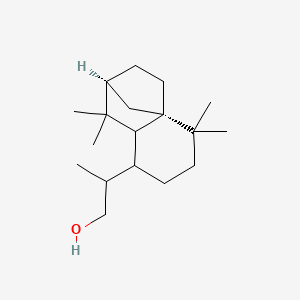
5-(1-Hydroxypropan-2-yl)isolongifolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1-hydroxypropan-2-yl)isolongifolane is an isolongifolane sesquiterpenoid. It has a role as a fragrance.
Aplicaciones Científicas De Investigación
Chemical Properties and Structure
5-(1-Hydroxypropan-2-yl)isolongifolane is categorized as a terpenoid compound, which is significant in natural product chemistry. Its chemical structure features a hydroxyl group attached to a propan-2-yl chain, contributing to its functional properties.
Chemistry
In the field of chemistry, this compound serves as a model compound for studying various biochemical pathways. It is particularly useful in:
- Biosynthesis Studies : The compound aids in understanding the biosynthetic routes of terpenoids and their derivatives.
- Metabolic Pathways : Researchers utilize it to explore metabolic pathways involving eicosanoids, which are crucial for signaling processes in biological systems.
Biology
The biological applications of this compound are notable in several areas:
- Inflammation Research : The compound is investigated for its role in modulating inflammatory responses, particularly through its interaction with thromboxane pathways.
- Cardiovascular Studies : It has been studied for its effects on platelet aggregation and vasoconstriction, making it relevant for cardiovascular disease research.
Medicine
In medical research, the potential therapeutic applications of this compound include:
- Cardiovascular Therapeutics : The compound is being explored for developing thromboxane receptor antagonists and inhibitors that could help manage cardiovascular disorders.
- Anti-inflammatory Agents : Its ability to influence inflammatory pathways positions it as a candidate for anti-inflammatory drug development.
Data Tables
| Application Area | Specific Use | Research Focus |
|---|---|---|
| Chemistry | Biosynthesis | Terpenoid pathways |
| Biology | Inflammation | Thromboxane modulation |
| Medicine | Therapeutics | Cardiovascular disease |
Case Study 1: Cardiovascular Research
A study conducted on the effects of this compound demonstrated its potential in reducing platelet aggregation in vitro. Researchers observed that varying concentrations of the compound significantly inhibited thromboxane A2 synthesis, indicating its potential as an anti-thrombotic agent.
Case Study 2: Inflammation Modulation
Another investigation focused on the anti-inflammatory properties of this compound. In animal models of acute inflammation, administration of the compound resulted in reduced levels of pro-inflammatory cytokines, suggesting its utility in treating inflammatory diseases.
Propiedades
Fórmula molecular |
C18H32O |
|---|---|
Peso molecular |
264.4 g/mol |
Nombre IUPAC |
2-[(3S,6S)-2,2,8,8-tetramethyl-octahydro-1H-2,4a-methanonapthalen-10-yl]propan-1-ol |
InChI |
InChI=1S/C18H32O/c1-12(11-19)14-7-8-16(2,3)18-9-6-13(10-18)17(4,5)15(14)18/h12-15,19H,6-11H2,1-5H3/t12?,13-,14?,15?,18-/m0/s1 |
Clave InChI |
NEAZCCULCHXYSI-MWTYEHBWSA-N |
SMILES isomérico |
CC(CO)C1CCC([C@]23C1C([C@H](C2)CC3)(C)C)(C)C |
SMILES canónico |
CC(CO)C1CCC(C23C1C(C(C2)CC3)(C)C)(C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















